5-Chloro-4-methylbenzimidazole
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Overview
Description
5-Chloro-4-methylbenzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. It is characterized by a benzene ring fused to an imidazole ring, with a chlorine atom at the 5-position and a methyl group at the 4-position. This compound is known for its significant pharmacological properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-methylbenzimidazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methyl-1,2-phenylenediamine with phosgene or other carbonyl sources under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring.
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using similar methods but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving the introduction of oxygen atoms into the molecule. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen. Catalytic hydrogenation is a common method used for the reduction of benzimidazole derivatives.
Substitution: This compound can undergo various substitution reactions, where the chlorine or methyl groups are replaced by other functional groups. Nucleophilic substitution reactions are particularly common.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzimidazole compounds.
Scientific Research Applications
5-Chloro-4-methylbenzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-4-methylbenzimidazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its pharmacological effects. For example, it may inhibit DNA synthesis by binding to the minor groove of the DNA molecule, preventing the replication of certain pathogens.
Comparison with Similar Compounds
- 5-Chloro-2-methylbenzimidazole
- 4-Chloro-5-methylbenzimidazole
- 5,6-Dimethylbenzimidazole
Comparison: 5-Chloro-4-methylbenzimidazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic properties, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
5-chloro-4-methyl-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-6(9)2-3-7-8(5)11-4-10-7/h2-4H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPIYIJPDBSYMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=CN2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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